molecular formula C19H28ClN3O2 B243820 N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-methylpropanamide

N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-methylpropanamide

カタログ番号 B243820
分子量: 365.9 g/mol
InChIキー: VXAJHSUDEWCLHH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-methylpropanamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as kinase inhibitors, which work by blocking the activity of specific enzymes that are involved in the growth and spread of cancer cells.

作用機序

N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-methylpropanamide targets specific enzymes called Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), which are involved in the signaling pathways that promote cancer cell growth and survival. By inhibiting these enzymes, N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-methylpropanamide blocks the downstream signaling pathways that are necessary for cancer cell proliferation and survival.
Biochemical and Physiological Effects:
N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-methylpropanamide has been shown to have a potent inhibitory effect on BTK and ITK activity, leading to decreased cancer cell proliferation and survival. It also has effects on other signaling pathways, including the PI3K/AKT and MAPK pathways, which are involved in cancer cell survival and proliferation. N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-methylpropanamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.

実験室実験の利点と制限

One advantage of N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-methylpropanamide is its specificity for BTK and ITK, which reduces the risk of off-target effects and toxicity. It has also shown good pharmacokinetic properties, with high oral bioavailability and good tissue distribution. However, one limitation of N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-methylpropanamide is its potential for drug resistance, which may require the development of combination therapies to overcome.

将来の方向性

Future research directions for N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-methylpropanamide include the evaluation of its efficacy in combination with other targeted therapies, such as immune checkpoint inhibitors and other kinase inhibitors. The identification of biomarkers that predict response to N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-methylpropanamide may also be important for patient selection and personalized treatment. Additionally, the development of N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-methylpropanamide analogs with improved pharmacokinetic properties and reduced toxicity may be a focus for future research.

合成法

The synthesis of N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-methylpropanamide involves several steps, starting with the reaction of 3-chloro-4-nitroaniline with 2,2-dimethylpropanoyl chloride to form the corresponding amide. This intermediate is then reacted with piperazine to form the final product, N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-methylpropanamide. The synthesis process has been optimized to yield a high purity product with good yields.

科学的研究の応用

N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-methylpropanamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. It has shown promising results in inhibiting the growth and survival of cancer cells, both in vitro and in vivo. N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-methylpropanamide is currently being evaluated in clinical trials for the treatment of various types of cancer, including B-cell malignancies and solid tumors.

特性

分子式

C19H28ClN3O2

分子量

365.9 g/mol

IUPAC名

N-[3-chloro-4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-methylpropanamide

InChI

InChI=1S/C19H28ClN3O2/c1-13(2)17(24)21-14-6-7-16(15(20)12-14)22-8-10-23(11-9-22)18(25)19(3,4)5/h6-7,12-13H,8-11H2,1-5H3,(H,21,24)

InChIキー

VXAJHSUDEWCLHH-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C(C)(C)C)Cl

正規SMILES

CC(C)C(=O)NC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C(C)(C)C)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。